Cas no 90389-80-3 ({4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride)
{4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-N-methylmethanamine hydrochloride
- {4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride
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- MDL: MFCD34550759
- Inchi: 1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H
- InChI Key: CWOCIVFVFPRYCK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)CNC.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 183
- Topological Polar Surface Area: 12
{4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9640983-1g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95% | 1g |
$671.0 | 2023-09-01 | |
| Enamine | EN300-9640983-5g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95% | 5g |
$1945.0 | 2023-09-01 | |
| Enamine | EN300-9640983-10g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95% | 10g |
$2884.0 | 2023-09-01 | |
| Enamine | EN300-9640983-0.05g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-9640983-0.1g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-9640983-0.25g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-9640983-0.5g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-9640983-1.0g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-9640983-2.5g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 | |
| Enamine | EN300-9640983-5.0g |
{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride |
90389-80-3 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 |
{4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on {4-chloro-3-(trifluoromethyl)phenylmethyl}(methyl)amine hydrochloride
Introduction to (4-chloro-3-(trifluoromethyl)phenylmethyl)(methyl)amine hydrochloride and Its Significance in Modern Chemical Research
(4-chloro-3-(trifluoromethyl)phenylmethyl)(methyl)amine hydrochloride, with the CAS number 90389-80-3, is a compound of significant interest in the field of pharmaceutical and chemical research. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both chloro and trifluoromethyl substituents on the benzene ring, combined with the amine functional group, makes it a versatile intermediate for various chemical transformations.
The< strong>chlorosubstituent at the para position relative to the amine group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This property is particularly valuable in medicinal chemistry, where such reactions are often employed to introduce diverse pharmacophores into molecular frameworks. The< strong>trifluoromethylgroup, on the other hand, is known for its ability to modulate metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature increases the lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like< strong>(4-chloro-3-(trifluoromethyl)phenylmethyl)(methyl)amine hydrochlorideare being explored as key building blocks in the synthesis of small-molecule drugs targeting various diseases. The structural features of this compound make it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for specific biological activities.
One of the most compelling aspects of this compound is its potential role in the development of< strong>antimicrobial agents. The combination of chloro and trifluoromethyl groups is often associated with increased bioactivity against bacterial and fungal pathogens. This is attributed to the ability of these substituents to disrupt essential biological processes in microorganisms. For instance, the electron-withdrawing effect of the trifluoromethyl group can alter the conformation of bacterial enzymes, leading to impaired function.
Moreover, recent studies have highlighted the importance of< strong>fluorinated aromatic compoundsin medicinal chemistry. These compounds are valued for their improved pharmacokinetic properties, including enhanced solubility and bioavailability. The introduction of fluorine atoms into drug molecules can also lead to increased metabolic stability, reducing the need for frequent dosing. This has significant implications for patient compliance and therapeutic outcomes.
The synthesis of< strong>(4-chloro-3-(trifluoromethyl)phenylmethyl)(methyl)amine hydrochlorideinvolves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aromatic framework.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of its structure make it a candidate for use in organic electronics and optoelectronic devices. For instance, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to exhibit efficient charge transport.
The< strong>molecular recognitioncapabilities of this compound have also been explored in supramolecular chemistry. The presence of both amine and aromatic groups allows it to interact with a variety of guest molecules through hydrogen bonding and π-stacking interactions. This property has been utilized in designing molecular sensors and catalysts that can selectively bind or activate specific substrates.
In conclusion, (4-chloro-3-(trifluoromethyl)phenylmethyl)(methyl)amine hydrochloride (CAS 90389-80-3) represents a fascinating subject of study with broad applications across multiple scientific disciplines. Its structural features make it a valuable intermediate in drug discovery, while its unique properties also open avenues for innovation in materials science and supramolecular chemistry. As research continues to uncover new methodologies for utilizing this compound, its significance is likely to grow even further.
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